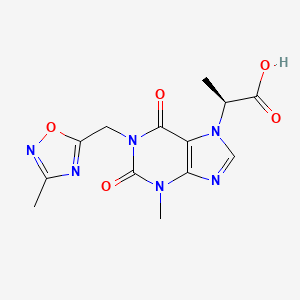
(S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a common structure in biochemistry, linked to a propanoic acid moiety and a 1,2,4-oxadiazole ring, which is known for its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine, followed by cyclization and functional group modifications.
Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often introduced via cyclization reactions involving nitriles and hydrazides under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the purine base with the oxadiazole ring and the propanoic acid moiety, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the purine base, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the oxadiazole ring can lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s purine base makes it a potential candidate for studying nucleotide analogs and their interactions with enzymes and receptors.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of antiviral or anticancer agents. The oxadiazole ring is known for its bioactivity, which could be harnessed for therapeutic purposes.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid likely involves interactions with specific molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The oxadiazole ring may interact with proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for their diverse biological activities.
Uniqueness
The uniqueness of (S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid lies in its combination of a purine base with an oxadiazole ring and a propanoic acid moiety
Properties
Molecular Formula |
C13H14N6O5 |
|---|---|
Molecular Weight |
334.29 g/mol |
IUPAC Name |
(2S)-2-[3-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,6-dioxopurin-7-yl]propanoic acid |
InChI |
InChI=1S/C13H14N6O5/c1-6(12(21)22)19-5-14-10-9(19)11(20)18(13(23)17(10)3)4-8-15-7(2)16-24-8/h5-6H,4H2,1-3H3,(H,21,22)/t6-/m0/s1 |
InChI Key |
FOOOQTYDWHFWPB-LURJTMIESA-N |
Isomeric SMILES |
CC1=NOC(=N1)CN2C(=O)C3=C(N=CN3[C@@H](C)C(=O)O)N(C2=O)C |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=C(N=CN3C(C)C(=O)O)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















